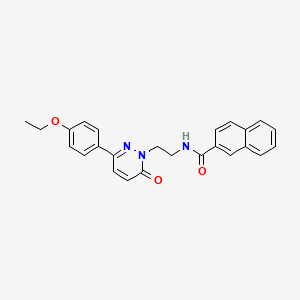
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a pyr
Actividad Biológica
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structure, which includes an ethoxyphenyl group and a naphthamide moiety, suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O3, and it has a molecular weight of 357.4 g/mol. The compound is characterized by the following structural features:
- Pyridazinone core : Known for its biological activity, especially in anticancer research.
- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Naphthamide moiety : Imparts additional pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, disrupting cellular processes essential for cancer cell survival.
- Receptor Interaction : Binding to cellular receptors can alter signal transduction pathways, potentially leading to apoptosis in tumor cells.
- Gene Expression Modulation : The compound may influence gene expression related to cell growth, apoptosis, and immune response, enhancing its therapeutic efficacy.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyridazinone derivatives similar to this compound. For instance:
- A study demonstrated that certain pyridazinone compounds exhibited significant cytotoxic effects against various human tumor cell lines, with IC50 values in the micromolar range .
- The mechanism involved inhibition of tubulin polymerization, a critical process in cell division, thereby inducing apoptosis in cancer cells .
Comparative Study on Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C19H23N3O3 | 5.0 | Tubulin inhibition |
| Compound B | C18H20N4O4 | 10.0 | Apoptosis induction |
| This compound | C19H23N3O3 | TBD | TBD |
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.
- Anti-inflammatory Agents : Due to its ability to modulate immune responses, it may be explored for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary data suggest that similar compounds may offer neuroprotective benefits by modulating oxidative stress pathways.
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-2-31-22-11-9-19(10-12-22)23-13-14-24(29)28(27-23)16-15-26-25(30)21-8-7-18-5-3-4-6-20(18)17-21/h3-14,17H,2,15-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUFWFZKRUYJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













